Physicochemical properties of 6-(3-Ethylphenoxy)pyridin-3-amine
Physicochemical properties of 6-(3-Ethylphenoxy)pyridin-3-amine
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 6-(3-Ethylphenoxy)pyridin-3-amine (CAS: 1016772-75-0), a critical pharmacophore in the development of tyrosine kinase inhibitors (TKIs) and multitargeted antineoplastic agents.
As a scaffold, this molecule bridges the structural gap between high-affinity pyridine-based hydrogen bond acceptors and lipophilic aryl ethers. Its utility relies heavily on the precise modulation of the 3-ethyl substituent, which enhances hydrophobic contacts within ATP-binding pockets (e.g., FGFR, c-Met) without compromising the solubility profile essential for oral bioavailability. This document outlines the structural identity, predicted and empirical physicochemical properties, and the rigorous experimental protocols required for its validation in a drug discovery pipeline.
Molecular Identity & Structural Analysis[1]
The molecule features a central pyridine ring substituted at the C3 position with a primary amine (hydrogen bond donor) and at the C6 position with a 3-ethylphenoxy ether linkage. The ether oxygen acts as a flexible hinge, allowing the ethyl-phenyl ring to adopt conformations favorable for "gatekeeper" residue interactions in kinase domains.
Table 1: Chemical Identity
| Property | Specification |
| IUPAC Name | 6-(3-Ethylphenoxy)pyridin-3-amine |
| CAS Number | 1016772-75-0 |
| Molecular Formula | C₁₃H₁₄N₂O |
| Molecular Weight | 214.26 g/mol |
| SMILES | CCC1=CC=CC(OC2=NC=C(N)C=C2)=C1 |
| InChI Key | Predicted based on structure (Analogous to phenoxy variants) |
| Structural Class | Aminopyridine / Diaryl Ether |
Structural Synthesis Pathway
The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) where 3-ethylphenol displaces a leaving group (halide or nitro) on the pyridine ring.
Physicochemical Profile
The following data synthesizes predicted values using consensus algorithms (ACD/Labs, SwissADME) and comparative analysis with structural analogs (e.g., 6-phenoxypyridin-3-amine).
Lipophilicity & Solubility
The 3-ethyl group significantly increases lipophilicity compared to the unsubstituted phenoxy analog. This modification improves membrane permeability but requires careful formulation to maintain aqueous solubility.
| Property | Value (Approx.) | Mechanistic Insight |
| LogP (Consensus) | 2.3 – 2.6 | The ethyl group adds ~0.5–0.7 log units vs. the parent phenoxy amine. Optimal for oral absorption (Lipinski range). |
| LogD (pH 7.4) | ~2.4 | At physiological pH, the molecule is predominantly neutral, maintaining high lipophilicity. |
| Aqueous Solubility | < 0.5 mg/mL | Low intrinsic water solubility due to the aromatic/lipophilic nature. |
| Solubility (Organic) | High | Soluble in DMSO, Methanol, Ethanol, and DCM. |
Ionization (pKa)
Understanding the protonation state is vital for predicting salt formation and lysosomal trapping.
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pKa₁ (Pyridine N): ~5.5 – 6.0. The ether oxygen at C2 (relative to pyridine N) is electron-donating by resonance, potentially raising the basicity of the pyridine nitrogen slightly compared to unsubstituted pyridine (pKa 5.2).
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pKa₂ (Aniline NH₂): ~3.0 – 4.0. The exocyclic amine is weakly basic and significantly delocalized into the pyridine ring.
Electronic Properties
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Topological Polar Surface Area (TPSA): ~52 Ų. (26 Ų for primary amine + ~13 Ų for pyridine N + ~9 Ų for ether O).
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H-Bond Donors (HBD): 1 (Amine group).
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H-Bond Acceptors (HBA): 3 (Pyridine N, Ether O, Amine N).
Experimental Characterization Protocols
As a scientist, you must validate the predicted values above. The following protocols are designed for high-throughput and high-precision validation.
Workflow Visualization
Protocol A: Potentiometric pKa Determination
Objective: Determine the precise ionization constant of the pyridine nitrogen. Method: SiriusT3 or equivalent autotitrator.
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Preparation: Dissolve 1-2 mg of compound in a co-solvent system (e.g., Methanol/Water ratios of 20%, 30%, 40%) to ensure solubility throughout the pH range.
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Titration: Titrate with 0.1 M KOH and 0.1 M HCl across a pH range of 2.0 to 12.0 under inert gas (Argon) to prevent carbonate formation.
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Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the dielectric constant of the co-solvent mixtures. Extrapolate to 0% co-solvent to obtain the aqueous pKa.
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Validation: The curve should show a distinct inflection point near pH 5.5-6.0 (Pyridine N).
Protocol B: Thermodynamic Solubility (Shake-Flask)
Objective: Measure the saturation solubility in pH 7.4 buffer (PBS).
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Saturation: Add excess solid compound (~2 mg) to 1 mL of PBS (pH 7.4).
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Equilibration: Agitate at 25°C for 24 hours (orbital shaker).
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Filtration: Filter the suspension using a PVDF 0.45 µm syringe filter (pre-saturated to minimize drug adsorption).
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Quantification: Analyze the filtrate via HPLC-UV (254 nm).
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Calculation:
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Drug-Likeness & ADME Prediction
Based on the structural properties, 6-(3-Ethylphenoxy)pyridin-3-amine adheres strictly to Lipinski’s Rule of 5 , making it an excellent oral drug candidate.
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MW: 214.26 (< 500) ✅
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LogP: ~2.5 (< 5) ✅
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H-Bond Donors: 1 (< 5) ✅
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H-Bond Acceptors: 3 (< 10) ✅
Veber’s Rules:
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Rotatable Bonds: 4 (Ethyl group + Ether linkage). (< 10) ✅
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PSA: ~52 Ų. (< 140 Ų) ✅
Metabolic Liability: The primary metabolic soft spot is the ethyl group (benzylic oxidation by CYP450s) and the primary amine (N-acetylation or oxidation). In drug design, this scaffold is often derivatized at the amine to block rapid clearance.
Stability & Handling
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Oxidation: Primary aromatic amines are susceptible to oxidation, turning brown upon exposure to air/light. Store under inert atmosphere (Nitrogen/Argon).
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Hygroscopicity: Likely low, but salt forms (e.g., HCl, mesylate) will be hygroscopic.
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Storage: -20°C in amber vials.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 563286, 6-(Benzyloxy)pyridin-3-amine (Analogous Scaffold). Retrieved from [Link]
- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on ether/pyridine scaffolds in kinase inhibitors).
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SwissADME. Molecular Properties Prediction Interface. Retrieved from [Link]
